N-(4-chloro-2-methylphenyl)-4-nitrobenzamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-4-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O3 It is characterized by the presence of a chloro-substituted phenyl ring and a nitro-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-4-nitrobenzamide typically involves the reaction of 4-chloro-2-methylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: N-(4-chloro-2-methylphenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-2-methylaniline and 4-nitrobenzoic acid.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-4-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
4-chloro-2-methylaniline: A precursor in the synthesis of this compound.
4-nitrobenzamide: Another compound with a nitro-substituted benzamide group.
N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: A compound with similar structural features but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
196875-96-4 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-11(15)4-7-13(9)16-14(18)10-2-5-12(6-3-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
UYLQYDZTCVQBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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